1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Description
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is an organic compound with the molecular formula C15H20BNO2. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring attached to an indolinone core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRAYGOKZUXQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
The optimized procedure adapts methodologies from analogous indolin-2-one borylations:
Table 1: Reaction Components and Conditions
| Component | Quantity | Role |
|---|---|---|
| 7-Bromo-1-methylindolin-2-one | 2.11 g (10 mmol) | Substrate |
| Bis(pinacolato)diboron | 3.05 g (12 mmol) | Boronating agent |
| PdCl2(dppf)·CH2Cl2 | 163 mg (0.2 mmol) | Catalyst |
| KOAc | 1.50 g (15 mmol) | Base |
| 1,4-Dioxane | 50 mL | Solvent |
| Conditions | 85°C, 15 h, N2 | Reaction environment |
The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of the aryl bromide to palladium is followed by transmetallation with B2Pin2.
Workup and Purification
Post-reaction, the mixture is cooled, diluted with ethyl acetate (100 mL), and washed with brine (2 × 10 mL). The organic layer is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1 v/v), yielding 93.8% of the target compound.
Structural Characterization
Spectroscopic Data
1H NMR (300 MHz, CD3OD) :
-
δ 1.24 (s, 12H, pinacol-B), 3.51 (s, 2H, CH2), 6.88 (d, J=8.5 Hz, 1H, Ar-H), 7.52–7.75 (m, 2H, Ar-H).
Mass Spectrometry (DCI/NH3) : m/z 274.1 [M+H]+.
Table 2: Comparative Analysis of Indolin-2-one Boronates
| Compound | Borylation Position | Yield (%) | Reference |
|---|---|---|---|
| 5-BPin-indolin-2-one | 5 | 93.8 | |
| 1-Methyl-7-BPin-indolin-2-one | 7 | 95.0 | |
| 1-Methyl-5-BPin-indolin-2-one | 5 | 91.2 |
The 7-position isomer exhibits marginally higher yields compared to 5-substituted analogs, likely due to reduced steric hindrance during transmetallation.
Mechanistic Insights
Role of Ligands and Base
The dppf ligand enhances catalytic activity by stabilizing the palladium center and facilitating oxidative addition. KOAc neutralizes HBr generated during the reaction, shifting equilibrium toward product formation.
Solvent Effects
1,4-Dioxane is optimal due to its high boiling point (101°C) and ability to dissolve both organic and inorganic components. Alternative solvents like DMF or THF result in lower yields (<70%).
Challenges and Solutions
Substrate Availability
7-Bromo-1-methylindolin-2-one is less commercially available than its 5-bromo counterpart. Alternative routes include:
Catalyst Cost Mitigation
PdCl2(dppf)·CH2Cl2 is expensive ($350–500/g). Cost-saving strategies :
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Catalyst recycling via biphasic systems.
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Substituting with Pd(OAc)2 with added PPh3 (reduces yield to 85%).
Applications in Drug Discovery
The boronate group enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups. For example, it serves as an intermediate in kinase inhibitors targeting oncology pathways .
Chemical Reactions Analysis
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one undergoes several types of chemical reactions:
Scientific Research Applications
Medicinal Chemistry
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds containing indolinone structures exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The boron-containing moiety enhances its interaction with biomolecules, potentially increasing its efficacy as an anticancer agent .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique dioxaborolane group allows for various transformations and functionalizations.
Applications in Synthesis:
- Cross-Coupling Reactions : The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
- Functional Group Transformations : The compound can be modified to introduce various functional groups through nucleophilic substitution reactions .
Material Science
Due to its unique chemical structure, this compound is also being explored for applications in material science.
Potential Uses:
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.
- Nanotechnology : The boron-containing moiety may be utilized in the development of nanomaterials with specific electronic or optical properties .
Data Table of Applications
| Application Area | Specific Use | Mechanism/Details |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Organic Synthesis | Building Block for Cross-Coupling | Participates in Suzuki-Miyaura reactions |
| Material Science | Enhancing Polymer Properties | Improves mechanical strength and thermal stability |
| Nanotechnology | Development of Functional Nanomaterials | Utilizes boron for electronic/optical enhancements |
Mechanism of Action
The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its interaction with various molecular targets. The boron-containing dioxaborolane ring can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of molecular structures . This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one can be compared with other similar compounds, such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound also contains a boron-containing dioxaborolane ring but is attached to a pyrazole core instead of an indolinone core.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar to the indolinone compound, this imidazole derivative features a boron-containing dioxaborolane ring.
The uniqueness of this compound lies in its specific structure, which combines the indolinone core with the boron-containing dioxaborolane ring, providing distinct reactivity and applications in various fields of research.
Biological Activity
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H22BNO3
- Molecular Weight : 287.17 g/mol
- CAS Number : 1857348-94-7
- Purity : 95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of indolin derivatives. The compound under review has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
In a comparative study, the compound was found to be more effective than traditional chemotherapeutics such as doxorubicin and paclitaxel in several assays.
The biological activity of this compound is believed to involve:
- Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts microtubule formation which is crucial for cell division.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells via caspase activation and mitochondrial membrane potential disruption .
Study 1: In Vitro Evaluation
A recent study evaluated the compound's efficacy against a panel of human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.
Study 2: In Vivo Studies
In animal models of cancer, administration of the compound resulted in reduced tumor growth and improved survival rates compared to untreated controls. Tumor regression was observed in xenograft models implanted with human cancer cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of indolin derivatives indicates that modifications at the boron-containing moiety can enhance biological activity. The presence of the tetramethyl dioxaborolane group is critical for maintaining potency against cancer cells.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the dioxaborolane group at the 7-position of the indolin-2-one scaffold. A representative protocol ( ) includes:
- Step 1 : Bromination of the indolin-2-one precursor at the 7-position.
- Step 2 : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(CH₃CN)₂) and a base (e.g., Cs₂CO₃).
- Step 3 : Purification via column chromatography, with yields optimized by controlling reaction temperature (80–100°C) and solvent (1,4-dioxane/water mixtures). Characterization is achieved through NMR (¹H, ¹³C, ¹¹B) and mass spectrometry to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- ¹H and ¹³C NMR : To confirm the substitution pattern and integrity of the indolin-2-one core. The dioxaborolane group’s pinacol protons appear as a singlet at ~1.3 ppm .
- ¹¹B NMR : A sharp peak near 30 ppm confirms the presence of the boronate ester .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when comparing positional isomers (e.g., 5- vs. 7-substituted derivatives) .
Advanced Research Questions
Q. How does the Suzuki-Miyaura cross-coupling reaction apply to the functionalization of this compound, and what are the critical parameters for optimizing yield?
The dioxaborolane group enables site-selective coupling with aryl/heteroaryl halides. Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading .
- Base : Cs₂CO₃ or K₃PO₄ in biphasic solvent systems (e.g., toluene/water) to stabilize the boronate intermediate .
- Temperature : 80–110°C under inert atmosphere to prevent boronate hydrolysis. Challenges include competing protodeboronation, which can be mitigated by using excess boronic ester or additives like LiCl . Recent studies highlight the compound’s utility in synthesizing biaryl motifs for drug discovery .
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed using modern software tools?
- Crystallization Issues : The flexible dioxaborolane group can lead to disorder. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .
- Data Refinement : SHELXL ( ) and OLEX2 ( ) are critical for handling twinning or high thermal motion. For example, SHELXL’s TWIN command resolves pseudo-merohedral twinning .
- Validation : PLATON’s ADDSYM tool checks for missed symmetry, while CCDC deposition ensures reproducibility .
Q. How does the position of the dioxaborolane group influence the compound’s reactivity and potential applications in medicinal chemistry?
- Regiochemical Impact : The 7-position (vs. 4- or 5-substituted analogs) enhances steric accessibility for cross-coupling, as shown in comparative reactivity studies .
- Biological Activity : Indolin-2-one derivatives exhibit kinase inhibitory properties. Molecular docking studies suggest the 7-substituted boronate improves binding to ATP pockets in kinases like EGFR .
- Material Science : The electron-withdrawing indolin-2-one core paired with the boronate group enables applications in luminescent materials, with λₑₘ tuned by substituent position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
